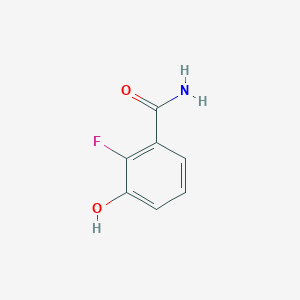

2-Fluoro-3-hydroxybenzamide

Description

2-Fluoro-3-hydroxybenzamide (C₇H₆FNO₂) is a fluorinated benzamide derivative characterized by a fluorine atom at the ortho (2nd) position and a hydroxyl group at the meta (3rd) position on the benzene ring, coupled with a carboxamide functional group. This compound’s unique substitution pattern confers distinct physicochemical properties, including enhanced hydrogen-bonding capacity (due to the hydroxyl and amide groups) and increased metabolic stability (attributed to fluorine’s electron-withdrawing effects).

Properties

IUPAC Name |

2-fluoro-3-hydroxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c8-6-4(7(9)11)2-1-3-5(6)10/h1-3,10H,(H2,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZWPEXZPLYSCEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)F)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60668882 | |

| Record name | 2-Fluoro-3-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60668882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951122-84-2 | |

| Record name | 2-Fluoro-3-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60668882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-3-hydroxybenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-hydroxybenzamide typically involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents. This method has been shown to be efficient, yielding high purity products . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at elevated temperatures to facilitate the fluorination process.

Industrial Production Methods: Industrial production of 2-Fluoro-3-hydroxybenzamide may involve large-scale synthesis using similar nucleophilic fluorination techniques. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-3-hydroxybenzamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions, often in the presence of catalysts or under acidic/basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoro-ketones, while reduction can produce fluoro-amines .

Scientific Research Applications

2-Fluoro-3-hydroxybenzamide is a chemical compound that is similar in structure to 2-Fluoro-3-hydroxybenzoic acid, with the primary difference being the presence of an amide group (-CONH2) instead of a carboxylic acid group (-COOH). The presence of both fluorine and hydroxy functional groups attached to a benzamide core makes it useful in various chemical and biological applications.

Note: The search results do not contain comprehensive data tables and well-documented case studies specifically focusing on the applications of "2-Fluoro-3-hydroxybenzamide." However, the search results do provide information on compounds with similar structures and functionalities, which can provide insights into the potential applications of 2-Fluoro-3-hydroxybenzamide.

Scientific Research Applications

2-Fluoro-3-hydroxybenzamide, with its unique structure, is relevant in scientific research across various disciplines.

- Chemistry It serves as a building block in the synthesis of more complex molecules.

- Biology The compound can be utilized in studies involving enzyme interactions and metabolic pathways.

- Industry It is used in the production of various chemicals and materials.

Research suggests that 2-Fluoro-3-hydroxybenzamide may exhibit several biological activities that could be beneficial in pharmaceutical applications.

- Anti-cancer potential The compound may act as an anti-cancer agent. Its structural features enhance its interaction with biological targets, potentially increasing efficacy compared to non-fluorinated analogs.

- Immunoadjuvant properties It has been explored as an immunoadjuvant in cancer immunotherapy, enhancing immune responses against tumors.

- Interaction with biological molecules The presence of the hydroxyl and fluorine groups significantly affects its binding affinities and biological responses compared to similar compounds. This can enhance its efficacy as a drug candidate.

Comparative Analysis with Analog Compounds

2-Fluoro-3-hydroxybenzamide can be compared with other similar compounds, which highlights structural features and potential applications.

- 2-Fluoro-4-hydroxybenzoic acid Hydroxyl at the para position is preferred for synthesizing mesogens.

- 2,6-Difluoro-3-hydroxybenzoic acid The presence of two fluorine atoms increases lipophilicity and alters reactivity.

- 2,4-Difluoro-3-hydroxybenzoic acid Fluorine at ortho and para positions enhances interaction with biological targets.

- 2,5-Difluoro-4-hydroxybenzoic acid Hydroxyl at the para position, with two fluorines, has potential use in advanced materials.

The variations in structure among these compounds lead to differing degrees of biological activity and chemical reactivity, particularly concerning the positioning and number of fluorine atoms.

Case Studies and Research Findings

Recent studies have provided insights into the biological activity of this compound.

- Cancer Cell Line Studies Research involving various cancer cell lines has demonstrated that this compound inhibits cell proliferation in specific types of cancer, suggesting its potential role as a therapeutic agent.

- Mechanistic Studies Investigations into the mechanisms of action revealed that the compound may induce apoptosis in cancer cells through modulation of signaling pathways associated with cell survival and death.

Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ

Mechanism of Action

The mechanism of action of 2-Fluoro-3-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s binding affinity to target proteins, potentially leading to increased biological activity. The hydroxyl group may participate in hydrogen bonding, further stabilizing the interaction with biological molecules .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-Fluoro-3-hydroxybenzamide with three structurally related compounds:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|

| 2-Fluoro-3-hydroxybenzamide | C₇H₆FNO₂ | 155.13 | 2-F, 3-OH, benzamide | High polarity, moderate solubility |

| 2-Fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide | C₁₉H₁₈FN₂O | 316.36 | 2-F, indole-ethyl side chain | Lipophilic, likely CNS-targeting |

| Methyl 2-fluoro-3-hydrazinylbenzoate hydrochloride | C₉H₁₀ClFN₂O₂ | 248.65 | 2-F, 3-NHNH₂, methyl ester, HCl salt | Reactive, versatile synthetic building block |

| 2-Aminobenzamide (reference) | C₇H₈N₂O | 136.15 | 2-NH₂, benzamide | Basic, high solubility in aqueous media |

Key Observations :

- Polarity and Solubility: The hydroxyl group in 2-Fluoro-3-hydroxybenzamide increases polarity compared to the methyl ester and indole-containing analogs, suggesting better aqueous solubility than the latter two . However, 2-Aminobenzamide (non-fluorinated) exhibits even higher solubility due to the basic amino group .

- Bioactivity Potential: The indole-containing analog () may exhibit enhanced blood-brain barrier penetration due to lipophilicity, making it a candidate for neurological targets. In contrast, the hydrazinyl group in the methyl ester derivative () likely enhances reactivity for click chemistry or metal coordination .

Functional and Application-Based Differences

Reactivity and Stability

- Hydrolytic Stability : The amide group in 2-Fluoro-3-hydroxybenzamide is less prone to hydrolysis than the methyl ester in ’s compound, which may degrade under basic conditions .

- Electrophilic Reactivity : The hydrazinyl group () offers nucleophilic sites for conjugation, whereas the hydroxyl group in the target compound can participate in ether or ester formation .

Biological Activity

2-Fluoro-3-hydroxybenzamide is a compound that has attracted attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides an overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

2-Fluoro-3-hydroxybenzamide is characterized by a fluorine atom and a hydroxyl group attached to a benzamide structure. The presence of these functional groups influences its biological interactions and pharmacological potential.

- Molecular Formula : C7H6FNO2

- Molecular Weight : 155.13 g/mol

The mechanism of action for 2-Fluoro-3-hydroxybenzamide involves its interaction with specific molecular targets within biological systems. The fluorine atom enhances the compound’s binding affinity to target proteins, which may lead to increased biological activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing interactions with biological molecules.

Antimicrobial Activity

Research indicates that 2-Fluoro-3-hydroxybenzamide exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

In addition to its antimicrobial effects, 2-Fluoro-3-hydroxybenzamide has been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) through mechanisms involving apoptosis induction and cell cycle arrest.

Case Study: Inhibition of MCF-7 Cell Proliferation

In a controlled study, MCF-7 cells were treated with varying concentrations of 2-Fluoro-3-hydroxybenzamide:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

| 100 | 20 |

The results indicated a dose-dependent decrease in cell viability, highlighting the compound's potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications to the benzamide structure can significantly alter biological activity. For example, the introduction of additional fluorine atoms or hydroxyl groups can enhance binding affinity and selectivity towards specific targets.

Comparison with Analog Compounds

A comparative analysis with similar compounds reveals notable differences in biological activity based on structural variations:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Fluoro-3-hydroxybenzamide | Fluorine at ortho position | Antimicrobial, anticancer |

| 2-Fluoro-4-hydroxybenzamide | Fluorine at para position | Moderate antimicrobial activity |

| Non-fluorinated analog | No fluorine | Lower binding affinity |

This table illustrates how fluorination can enhance the efficacy of benzamide derivatives against various biological targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.